

An In-depth Technical Guide to Tripartite Motif (TRIM) Protein Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *TriMM*

Cat. No.: *B1219779*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Tripartite Motif (TRIM) protein family represents a large and diverse group of E3 ubiquitin ligases that are integral to a vast array of cellular processes.^{[1][2][3]} With over 80 members in humans, these proteins are key regulators in innate immunity, cell cycle control, apoptosis, and carcinogenesis.^{[4][5][6]} Their modular structure allows for a wide range of functions and substrate specificities, making them compelling targets for therapeutic development. This guide provides a detailed overview of the core structural features, molecular functions, and key experimental methodologies used to study TRIM proteins.

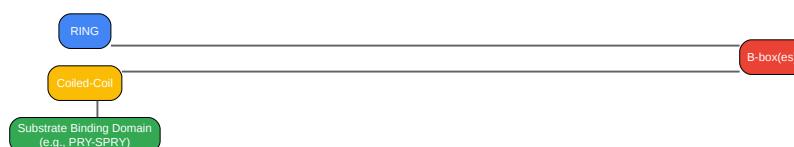
Core Structure of TRIM Proteins

The defining characteristic of the TRIM family is a conserved N-terminal region known as the tripartite motif or RBCC motif.^{[7][8]} This motif is composed of three distinct domains arranged in a specific order: a RING (Really Interesting New Gene) finger domain, one or two B-box domains, and a Coiled-Coil (CC) region.^{[7][9][10]}

- **RING Domain:** This zinc-finger domain is the catalytic core for most TRIM proteins, conferring E3 ubiquitin ligase activity.^{[1][6][7]} It facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a specific substrate protein.^[11]
- **B-box Domains:** These are also zinc-binding domains.^{[3][9]} When two are present, a type-1 B-box always precedes a type-2 B-box.^[9] They are thought to be involved in mediating protein-protein interactions and higher-order oligomerization.^[12]

- **Coiled-Coil (CC) Domain:** This region is crucial for the self-association of TRIM proteins, enabling them to form dimers or higher-order oligomeric structures.^{[7][13][14]} This oligomerization is often essential for their E3 ligase activity and the formation of large protein complexes that can localize to specific subcellular compartments.^{[7][14]}

The C-terminal region of TRIM proteins is highly variable and is used to classify the family into 11 distinct subfamilies.^{[13][15][16]} This variable domain is primarily responsible for substrate recognition and binding, thereby dictating the specific cellular pathways each TRIM protein regulates.^{[8][12][17]} The most common C-terminal domain is the PRY-SPRY (or B30.2) domain, found in the largest subfamily of TRIM proteins.^{[7][13][18]}



[Click to download full resolution via product page](#)

Caption: Canonical domain architecture of a TRIM family protein.

Molecular Functions of TRIM Proteins

The diverse functions of TRIM proteins are primarily rooted in their role as E3 ubiquitin ligases, which allows them to mediate various forms of post-translational modifications, including ubiquitination, ISGylation, and SUMOylation.^{[4][7]}

E3 Ubiquitin Ligase Activity

The RING domain of TRIM proteins facilitates the covalent attachment of ubiquitin to target proteins. This process can lead to different outcomes depending on the type of ubiquitin chain linkage:

- **Proteasomal Degradation:** K48-linked polyubiquitination typically targets substrates for degradation by the 26S proteasome, a critical mechanism for controlling protein homeostasis.^[6]

- Signaling and Scaffolding: K63-linked polyubiquitination often serves non-degradative roles, such as activating downstream signaling pathways or acting as a scaffold for the assembly of protein complexes.[6][19]

Role in Innate Immunity

A significant number of TRIM proteins are induced by interferons (IFNs) and play crucial roles in the host's defense against pathogens.[7][9][20] They are involved in pathogen recognition and the regulation of transcriptional pathways in innate immunity.[7][9]

A well-studied example is TRIM25, which is essential for the activation of the RIG-I signaling pathway in response to viral RNA.[1][19] Upon viral infection, TRIM25 mediates the K63-linked polyubiquitination of the RIG-I sensor, a critical step for inducing the production of type I interferons and launching an antiviral state.[1][19][21] Other TRIMs, such as TRIM5 α , directly restrict retroviral infections, including HIV-1.[4]

Involvement in Cancer

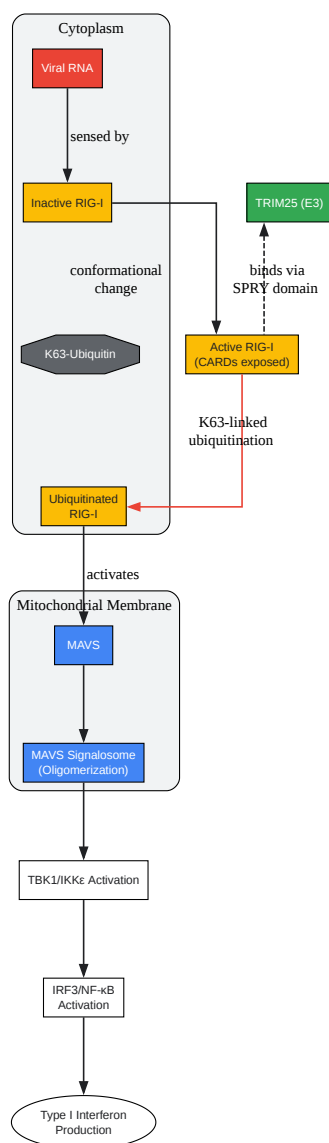
Dysregulation of TRIM protein function is frequently implicated in carcinogenesis.[2][22][23] TRIM proteins can act as either oncogenes or tumor suppressors by regulating key cellular processes like cell proliferation, apoptosis, and metastasis.[5][6][22]

- Oncogenic Roles: Some TRIMs, like TRIM25 and TRIM59, promote tumor growth by targeting tumor suppressor proteins for degradation or by activating pro-proliferative signaling pathways.[2][6]
- Tumor Suppressive Roles: Conversely, members like TRIM3 can suppress tumorigenicity by inhibiting cell proliferation and inducing cell cycle arrest.[2] TRIM proteins also regulate major cancer-related signaling pathways, including those involving p53, NF- κ B, and PI3K/AKT.[5][22]

TRIM Proteins in Signaling: The RIG-I Pathway

The activation of the RIG-I pathway by TRIM25 is a canonical example of TRIM-mediated immune signaling. The process is initiated by the recognition of viral RNA by RIG-I, leading to a conformational change that exposes its caspase activation and recruitment domains (CARDs). TRIM25, through its C-terminal SPRY domain, binds to these exposed CARDs and catalyzes

their K63-linked polyubiquitination.[19][21] This ubiquitination event is essential for the recruitment of the downstream adaptor protein MAVS, which then oligomerizes and activates kinases that lead to the phosphorylation of transcription factors IRF3 and NF- κ B, ultimately driving the expression of type I interferons.[19][21]



[Click to download full resolution via product page](#)

Caption: TRIM25-mediated activation of the RIG-I signaling pathway.

Quantitative Data Summary

The human TRIM family is extensive, with members varying in size and domain composition. Below is a summary of key quantitative characteristics.

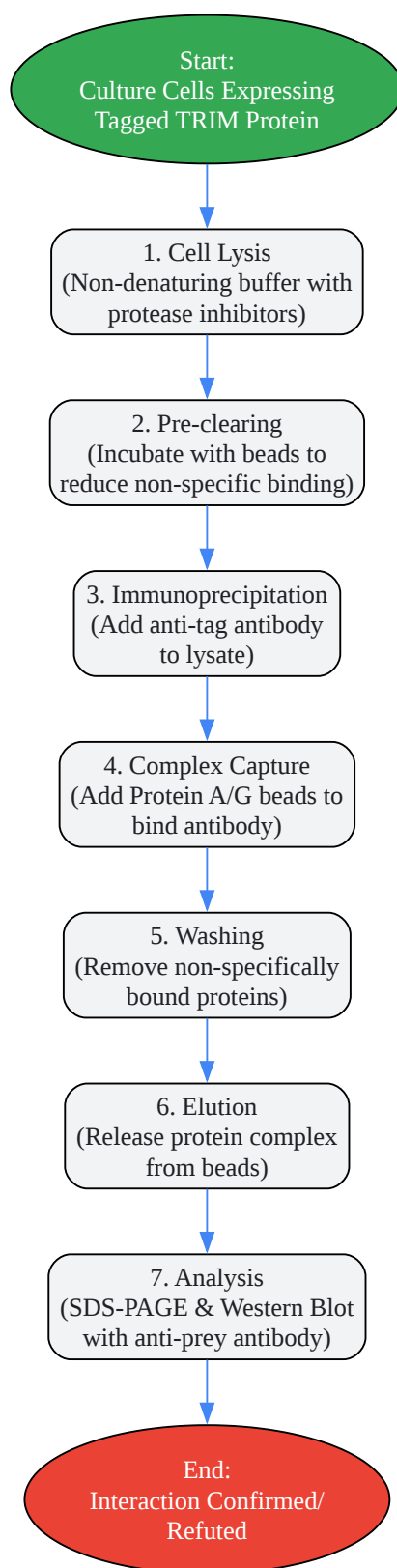
Parameter	Value / Range	Description	Reference
Total Human Members	> 80	The number of identified TRIM family proteins in the human genome.	[4] [13] [22]
Subfamilies	11	Classified based on the variable C-terminal domain composition.	[13] [15] [16] [24]
RING Domain Size	~40-60 amino acids	The approximate length of the catalytic RING finger domain.	[13]
SPRY Domain Size	~140 amino acids	The approximate length of the SPRY domain.	[7]
PRY-SPRY (B30.2) Size	~200 amino acids	The combined length of the PRY and SPRY domains.	[13]

Key Experimental Methodologies

Studying TRIM protein function requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed protocols for two fundamental experiments.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

Co-IP is used to determine if two proteins interact within the cell. An antibody against a known "bait" protein (e.g., a TRIM protein) is used to pull it down from a cell lysate, along with any interacting "prey" proteins.



[Click to download full resolution via product page](#)

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Protocol:

- Cell Lysis:
 - Wash cultured cells expressing the protein of interest twice with ice-cold PBS.[\[25\]](#)[\[26\]](#)
 - Add 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitor cocktail) per 1×10^7 cells.[\[26\]](#)
 - Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10-30 minutes.[\[25\]](#)[\[26\]](#)
 - Centrifuge at $\sim 13,000 \times g$ for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[\[26\]](#)
- Pre-clearing (Optional but Recommended):
 - Add 20-30 μL of a 50% slurry of Protein A/G beads to the lysate.
 - Incubate with gentle rotation for 1 hour at 4°C .
 - Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[\[26\]](#)
- Immunoprecipitation:
 - Add 1-5 μg of the primary antibody specific to the "bait" TRIM protein to the pre-cleared lysate.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C .[\[26\]](#)
- Complex Capture & Washing:
 - Add 30-50 μL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
 - Incubate with gentle rotation for 1-2 hours at 4°C .
 - Pellet the beads by centrifugation and discard the supernatant.

- Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with lower detergent concentration).
- Elution and Analysis:
 - Resuspend the washed beads in 30-50 μ L of 2X SDS-PAGE sample buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
 - Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting "prey" protein.

In Vitro Ubiquitination Assay

This biochemical assay directly measures the E3 ligase activity of a TRIM protein by reconstituting the ubiquitination cascade in a test tube.

Detailed Protocol:

- Reaction Setup:
 - All reactions should be assembled on ice in microcentrifuge tubes.[\[27\]](#)
 - A typical 25 μ L reaction mixture includes:
 - Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)[\[28\]](#)
 - Recombinant E1 Activating Enzyme (~100 nM)[\[27\]](#)[\[28\]](#)
 - A specific Recombinant E2 Conjugating Enzyme (~1 μ M)[\[27\]](#)
 - Recombinant, purified TRIM protein (E3 Ligase) (~1 μ M)[\[27\]](#)
 - Recombinant substrate protein (if testing for substrate ubiquitination) (~5-10 μ M)[\[28\]](#)
 - Ubiquitin (~100 μ M)[\[28\]](#)
 - ATP Regeneration System or Mg-ATP solution (10 mM)[\[28\]](#)

- Crucially, prepare a negative control reaction that lacks ATP.[28]
- Incubation:
 - Initiate the reaction by transferring the tubes to a 37°C water bath or thermal cycler.[28][29]
 - Incubate for 30-90 minutes. Time course experiments can be performed by stopping the reaction at different intervals.[27][28][29]
- Termination and Analysis:
 - Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer containing a reducing agent (like DTT or β -mercaptoethanol).
 - Boil the samples at 95-100°C for 5 minutes.[30]
 - Analyze the reaction products by SDS-PAGE and Western blotting.
 - Probe the blot with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains. A high-molecular-weight smear or laddering pattern indicates ubiquitination.
 - If a substrate was included, probe with an anti-substrate antibody to see if it has been modified (indicated by higher molecular weight bands).[28] Auto-ubiquitination of the TRIM protein can be detected with an antibody against the TRIM protein itself.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIM PROTEINS AS RING FINGER E3 UBIQUITIN LIGASES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of TRIM family proteins in the regulation of cancer stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tripartite motif: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of TRIMs in Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles and targeting options of TRIM family proteins in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ubiquitin Ligase TRIM Proteins, Cell Cycle and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIM family proteins and their emerging roles in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting TRIM Proteins: A Quest towards Drugging an Emerging Protein Class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripartite motif family - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. TRIMmunity: The roles of the TRIM E3-ubiquitin ligase family in innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural analysis of TRIM family PRYSPRY domains and its implications for E3-ligand design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conserved structural and functional aspects of the tripartite motif gene family point towards therapeutic applications in multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic analysis of the TRIM family reveals two groups of genes with distinct evolutionary properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Emerging roles of TRIM27 in cancer and other human diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural determinants of TRIM protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]
- 19. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | To TRIM the Immunity: From Innate to Adaptive Immunity [frontiersin.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. TRIM proteins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]

- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [[creative-proteomics.com](#)]
- 26. [creative-diagnostics.com](#) [[creative-diagnostics.com](#)]
- 27. In Vitro Analysis of E3 Ubiquitin Ligase Function [[jove.com](#)]
- 28. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [[rndsystems.com](#)]
- 29. [researchgate.net](#) [[researchgate.net](#)]
- 30. Video: In Vitro Analysis of E3 Ubiquitin Ligase Function [[jove.com](#)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tripartite Motif (TRIM) Protein Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219779#trim-protein-structure-and-function>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com